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Compound Name: U-104489

Cat. No.: B1682658 Get Quote

Despite a comprehensive search of scientific literature and public databases, detailed

pharmacokinetic data for the compound U-104489, also known as PNU-104489, is not publicly

available. As a result, a comparative analysis of its pharmacokinetic profile against other

compounds, as originally requested, cannot be provided.

U-104489 has been identified as a potent, broad-spectrum non-nucleoside reverse

transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). Research

primarily conducted in the mid-1990s by Pharmacia & Upjohn focused on its in vitro antiviral

activity, mechanism of action, and resistance profile. The key publication in this area is a 1996

paper by Olmsted et al. in the Journal of Virology. While this and related publications detail the

compound's efficacy against various strains of HIV-1, they do not contain information regarding

its absorption, distribution, metabolism, and excretion (ADME) in preclinical or clinical studies.

The absence of such data in the public domain strongly suggests that U-104489 may not have

progressed to later stages of drug development where extensive pharmacokinetic profiling is

typically conducted and published. It is common for compounds to be discontinued in early

research phases due to unfavorable properties, including pharmacokinetics. One publication

from the same research group on the broader class of (alkylamino)piperidine

bis(heteroaryl)piperazine (AAP-BHAP) analogs, to which U-104489 belongs, mentions that

"Further structural modifications were required to inhibit metabolism and modulate solubility in

order to obtain compounds with the desired biological profile as well as appropriate

pharmaceutical properties." This statement implies that early compounds in this series, likely
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including U-104489, may have possessed suboptimal pharmacokinetic characteristics that

precluded further investigation.

Without access to proprietary data from the developing company, a guide comparing the

pharmacokinetics of U-104489 with other agents, including the requisite data tables and

experimental protocols, cannot be constructed.

Logical Workflow for a Typical Pharmacokinetic
Study
For the benefit of researchers, the following diagram illustrates a generalized workflow for a

pharmacokinetic study, from initial drug administration to the final data analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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